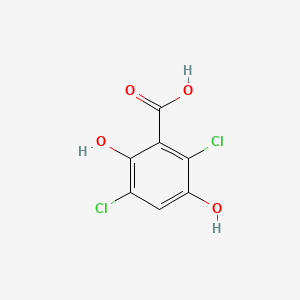

2,5-Dichloro-3,6-dihydroxybenzoic acid

Übersicht

Beschreibung

2,5-Dichloro-3,6-dihydroxybenzoic acid is a chemical compound with the molecular formula C7H4Cl2O4. It is a type of dihydroxybenzoic acid, which is a subclass of phenolic acids. This compound is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a benzoic acid core. It is known for its various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,6-dihydroxybenzoic acid typically involves the chlorination of 3,6-dihydroxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an aqueous or organic solvent medium.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dichloro-3,6-dihydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted benzoic acids.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicide Development:

DCGA is primarily known for its role as a metabolite of dicamba, a widely used herbicide. It is included in the residue definitions for assessing the safety and compliance of dicamba in agricultural products. Studies have shown that DCGA can be used to monitor dicamba residues in crops such as cotton and soybeans. The Australian Pesticides and Veterinary Medicines Authority (APVMA) has documented trials demonstrating the efficacy and residue levels of dicamba and its metabolites, including DCGA, in various crops .

Table 1: Residue Levels of Dicamba and Its Metabolites

| Crop | Treatment Regime | Residue Level (mg/kg) |

|---|---|---|

| Cotton | 4 applications at 560 g/ha | <0.02 - 1.83 |

| Soybean | Various application rates | <0.03 - 2.00 |

Pharmaceutical Applications

Biochemical Research:

DCGA has been studied for its potential biochemical effects, particularly as a marker for dietary intake and metabolic processes. Research indicates that dihydroxybenzoic acids, including DCGA, can serve as biomarkers for various health conditions due to their roles in metabolic pathways .

Case Study: Metabolomic Profiling

A study involving plasma metabolomics identified DCGA as a significant metabolite associated with dietary patterns, linking it to health outcomes in diabetic patients. The presence of DCGA in plasma was correlated with dietary fiber intake, indicating its potential use in dietary assessments .

Environmental Applications

Monitoring Environmental Contaminants:

DCGA is also utilized in environmental science for monitoring water quality and assessing the impact of agricultural runoff. Its presence in water bodies can indicate contamination from agricultural practices involving dicamba herbicides.

Table 2: Environmental Monitoring Data

| Sample Type | Detection Method | DCGA Concentration (µg/L) |

|---|---|---|

| Surface Water | HPLC | 0.5 - 10 |

| Groundwater | LC-MS | <0.1 - 5 |

Wirkmechanismus

The mechanism of action of 2,5-Dichloro-3,6-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chlorine atoms can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

- 2,3-Dihydroxybenzoic acid

- 2,4-Dihydroxybenzoic acid

- 2,6-Dihydroxybenzoic acid

- 3,4-Dihydroxybenzoic acid

- 3,5-Dihydroxybenzoic acid

Comparison: 2,5-Dichloro-3,6-dihydroxybenzoic acid is unique due to the presence of chlorine atoms, which can significantly alter its chemical and biological properties compared to other dihydroxybenzoic acids. The chlorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.

Biologische Aktivität

2,5-Dichloro-3,6-dihydroxybenzoic acid (DCGA) is a chlorinated derivative of benzoic acid that has garnered attention for its potential biological activities. This compound is primarily studied in the context of its herbicidal properties, but emerging research also suggests various biological interactions that could have implications in pharmacology and toxicology.

- Chemical Formula : C₇H₄Cl₂O₄

- Molecular Weight : 223.01 g/mol

- IUPAC Name : 3,5-dichloro-2,6-dihydroxybenzoic acid

- CAS Registry Number : Not available

Herbicidal Activity

DCGA is known for its use as a herbicide, particularly in agricultural settings. It functions by inhibiting specific plant growth pathways, which can lead to effective weed control. Studies have shown that DCGA exhibits significant phytotoxicity against various weed species, making it a valuable tool in managing herbicide-resistant weeds.

| Weed Species | Effective Concentration (mg/L) | Mechanism of Action |

|---|---|---|

| Amaranthus retroflexus | 100 | Inhibition of auxin transport |

| Echinochloa crus-galli | 200 | Disruption of cell division |

| Solanum nigrum | 150 | Induction of oxidative stress |

Antiviral Activity

Emerging studies have indicated that DCGA may possess antiviral properties. Research conducted by Wang et al. (2009) demonstrated that chlorinated phenolic compounds, including DCGA, exhibited activity against the hepatitis B virus (HBV). The study highlighted the potential for DCGA to be utilized in antiviral therapies.

Acute Toxicity

According to the U.S. Environmental Protection Agency (EPA), DCGA has a low acute toxicity profile. Studies indicate that it is not likely to be carcinogenic to humans and shows no significant systemic toxicity following dermal or oral exposure at relevant doses.

Neurotoxicity Studies

Neurotoxic effects were observed in animal studies at high doses (≥150 mg/kg/day), including signs such as ataxia and decreased motor activity. However, these effects were not evident at lower concentrations typically encountered in agricultural applications .

Case Study 1: Herbicide Efficacy

A field trial conducted in Missouri evaluated the efficacy of DCGA on glyphosate-resistant Amaranthus species. The results showed that DCGA provided effective control with a residual effect lasting up to seven days post-application, thus offering a viable alternative for integrated weed management strategies .

Case Study 2: Antiviral Potential

In vitro studies assessed the antiviral activity of DCGA against HBV. The results indicated a dose-dependent inhibition of viral replication, suggesting that further exploration into its mechanism could lead to new therapeutic avenues for treating viral infections .

Eigenschaften

IUPAC Name |

2,5-dichloro-3,6-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O4/c8-2-1-3(10)5(9)4(6(2)11)7(12)13/h1,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIRNSZWLDSWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028385 | |

| Record name | 2,5-Dichloro-3,6-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18688-01-2 | |

| Record name | 2,5-Dichloro-3,6-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-3,6-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.